molecular formula C12H18N2O B11955360 1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea

Cat. No.: B11955360
M. Wt: 206.28 g/mol
InChI Key: YELRYOUMQUCMHV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O It is a derivative of urea, characterized by the presence of a dimethyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea can be synthesized through the reaction of 2-ethyl-6-methylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions for about an hour. The product is then purified by recrystallization using a mixture of ethyl acetate and diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are subject to ongoing research, but its effects are likely mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-(2-ethyl-6-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2-ethyl-6-methylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C12H18N2O/c1-5-10-8-6-7-9(2)11(10)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15)

InChI Key

YELRYOUMQUCMHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N(C)C)C

Origin of Product

United States

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